molecular formula C5H9N3S B2951891 1-(5-Methyl-1,3,4-thiadiazol-2-yl)ethan-1-amine CAS No. 1368716-31-7

1-(5-Methyl-1,3,4-thiadiazol-2-yl)ethan-1-amine

Cat. No. B2951891
CAS RN: 1368716-31-7
M. Wt: 143.21
InChI Key: LLJVSWLXTLQUJE-UHFFFAOYSA-N
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Description

1-(5-Methyl-1,3,4-thiadiazol-2-yl)ethan-1-amine, also known as Methylthiadiazole (MTD), is an organic compound that has a wide range of applications in the fields of chemistry, biology, and medicine. MTD is a relatively new compound, first synthesized in the early 2000s, and has since become a popular research tool due to its versatility and wide range of applications.

Scientific Research Applications

MTD has been used in a wide range of scientific research applications, including organic synthesis, drug discovery, and biochemistry. In organic synthesis, MTD has been used as a reagent for the synthesis of a variety of organic compounds, such as amines, alcohols, and carboxylic acids. In drug discovery, MTD has been used to synthesize a variety of novel drugs, such as antibiotics and antifungals. In biochemistry, MTD has been used to study the structure and function of proteins, nucleic acids, and other biomolecules.

Advantages and Limitations for Lab Experiments

MTD has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is available commercially in a variety of forms. In addition, MTD is relatively stable and can be stored for long periods of time without significant degradation. However, MTD also has several limitations. It is sensitive to light and air, and can be degraded by strong acids and bases. In addition, MTD is highly toxic and should be handled with care.

Future Directions

There are a number of potential future directions for the use of MTD. In the field of organic synthesis, MTD could be used to synthesize a variety of novel compounds, such as heterocycles and polycyclic compounds. In the field of drug discovery, MTD could be used to synthesize a variety of novel drugs, such as antibiotics and antifungals. In the field of biochemistry, MTD could be used to study the structure and function of proteins, nucleic acids, and other biomolecules. Finally, in the field of medicine, MTD could be used to develop novel treatments for a variety of diseases, including cancer, diabetes, and neurological disorders.

Synthesis Methods

MTD can be synthesized in a variety of ways. The most common method is the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with ethyl chloroformate, which yields MTD as the product. This reaction is usually carried out in an aqueous medium, such as ethanol, and is catalyzed by a Lewis acid, such as aluminum chloride. Other methods of synthesizing MTD include the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with ethyl bromoacetate, the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with ethyl chloroformate in the presence of a base, and the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with ethyl chloroformate in the presence of a palladium catalyst.

Biochemical Analysis

Biochemical Properties

It is known that 1,3,4-thiadiazole derivatives can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Some studies suggest that 1,3,4-thiadiazole derivatives can have significant effects on various types of cells and cellular processes . These effects may include influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the effects of 1,3,4-thiadiazole derivatives can change over time, potentially due to the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the effects of similar compounds can vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It is likely that this compound interacts with various enzymes or cofactors and may affect metabolic flux or metabolite levels .

Transport and Distribution

It is likely that this compound interacts with various transporters or binding proteins and may affect its localization or accumulation .

Subcellular Localization

It is possible that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .

properties

IUPAC Name

1-(5-methyl-1,3,4-thiadiazol-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3S/c1-3(6)5-8-7-4(2)9-5/h3H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLJVSWLXTLQUJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1368716-31-7
Record name 1-(5-methyl-1,3,4-thiadiazol-2-yl)ethan-1-amine
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